

Comparative analysis of alkanolamines for post-combustion CO2 capture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-tert-Butyldiethanolamine*

Cat. No.: *B146128*

[Get Quote](#)

A Comparative Analysis of Alkanolamines for Post-Combustion CO2 Capture

The selection of an appropriate solvent is paramount for the efficiency and economic viability of post-combustion CO2 capture processes. Alkanolamines are the most widely used solvents due to their high reactivity with CO2. This guide provides a comparative analysis of common alkanolamines—monoethanolamine (MEA), diethanolamine (DEA), methyldiethanolamine (MDEA), and 2-amino-2-methyl-1-propanol (AMP)—based on key performance indicators supported by experimental data.

Data Presentation: Performance Comparison of Alkanolamines

The following tables summarize the quantitative data for CO2 absorption capacity, absorption rate, heat of absorption, and degradation of various alkanolamines. These parameters are critical in assessing the overall performance and suitability of a solvent for industrial CO2 capture applications.

Table 1: CO2 Absorption Capacity of Selected Alkanolamines

Alkanolamine	Concentration (wt%)	CO2 Partial Pressure (kPa)	Temperature (°C)	Absorption Capacity (mol CO2/mol amine)	Reference
Monoethanolamine (MEA)	30	12	40	0.5 - 0.6	
Diethanolamine (DEA)	50	12	40	> MEA (30 wt%)	
Methyldiethanolamine (MDEA)	50	12	40	Lowest among tested	
2-Amino-2-methyl-1-propanol (AMP)	30	-	-	~1.0	[1]
Piperazine (PZ)	30	12	40	1.06	

Table 2: CO2 Absorption Rate of Selected Alkanolamines

Alkanolamine	Concentration (wt%)	Temperature (°C)	Absorption		Reference
			Rate (mmol/mol-s)	Comparison Notes	
Monoethanolamine (MEA)	30	40	1.09	Benchmark	
Methyldiethanolamine (MDEA)	50	40	0.04	28.59 times slower than 30wt% MEA	
Piperazine (PZ)	30	40	-	47.50 times faster than 50wt% MDEA	
DEA/PZ Blend (10wt%/20wt %)	30	40	1.68	54% higher than 30wt% MEA	
AMP/PZ Blend (10wt%/20wt %)	30	40	-	34% higher than 30wt% MEA	

Table 3: Heat of Absorption of CO₂ in Alkanolamines

Alkanolamine	Concentration	Temperature (K)	Heat of Absorption (kJ/mol CO ₂)	Reference
Monoethanolamine (MEA)	-	298	88.91	[2]
Diethanolamine (DEA)	-	298	70.44	[2]
Triethanolamine (TEA)	-	298	44.72	[2]
2-Amino-2-methyl-1-propanol (AMP)	-	298	63.95	[2]
Methyldiethanolamine (MDEA)	2 M	313	~70-75	[3]

Table 4: Thermal Degradation of Alkanolamines

Alkanolamine	Conditions	Degradation Notes	Reference
Monoethanolamine (MEA)	135-165 °C, $\alpha = 0.4$ CO ₂ loading	Significant degradation	[4]
Diethanolamine (DEA)	Prolonged use	Prone to degradation, but less than MEA	[5]
Methyldiethanolamine (MDEA)	-	Lower degradation rate compared to MEA and DEA	[6]
Piperazine (PZ)	-	Low degradation and NH ₃ emission rates due to thermal stability and oxidation resistance	[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

CO2 Absorption Performance Evaluation (Gas Scrubbing)

This experiment aims to determine the CO2 absorption rate and capacity of an alkanolamine solution.

- Apparatus: A typical setup includes a gas mixture cylinder (e.g., 15% CO2, 85% N2), mass flow controllers, a double-layer glass reactor, a magnetic stirrer, and a gas analyzer.[\[8\]](#)
- Procedure:
 - Prepare the alkanolamine solution of the desired weight percentage (e.g., 10, 15, 20 wt%).[\[8\]](#)
 - Fill the reactor with a specific volume of the prepared solution.
 - Maintain the reactor at a constant temperature (e.g., room temperature or 40-60°C) using a water bath.[\[7\]](#)
 - Set the magnetic stirrer to a constant speed (e.g., 300 r/min) to ensure proper mixing.[\[8\]](#)
 - Introduce the simulated flue gas mixture into the reactor at a controlled flow rate.
 - Periodically collect liquid samples (e.g., every 5 minutes) and analyze the CO2 content, often by titration.[\[1\]](#)[\[8\]](#)
 - The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer to determine the absorption rate.

Vapor-Liquid Equilibrium (VLE) Measurements

VLE data is essential for designing and simulating absorption and stripping columns.

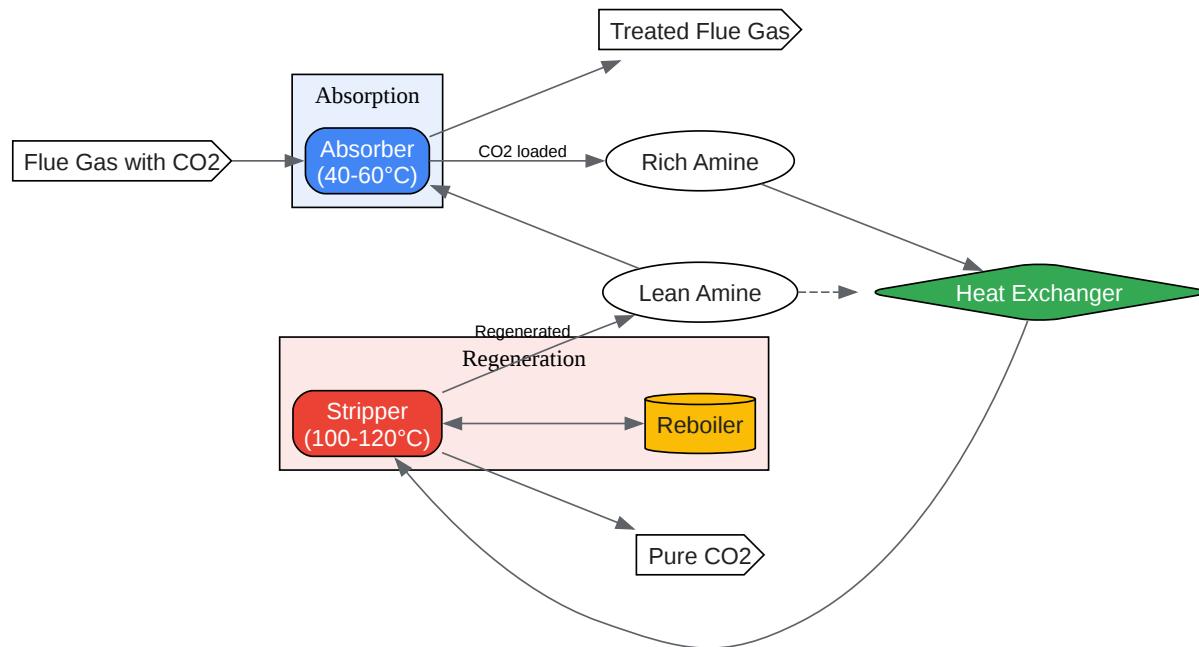
- Apparatus: A continuous stirred tank reactor or a dedicated VLE apparatus.
- Procedure:
 - The alkanolamine solution is prepared and loaded into the reactor.
 - The solution is heated to a specific temperature (e.g., 40°C for absorption or 120°C for desorption).[9]
 - A gas stream with a known CO₂ partial pressure is bubbled through the solution until equilibrium is reached.
 - Liquid and gas phase samples are then taken and analyzed for their composition to determine the CO₂ solubility.

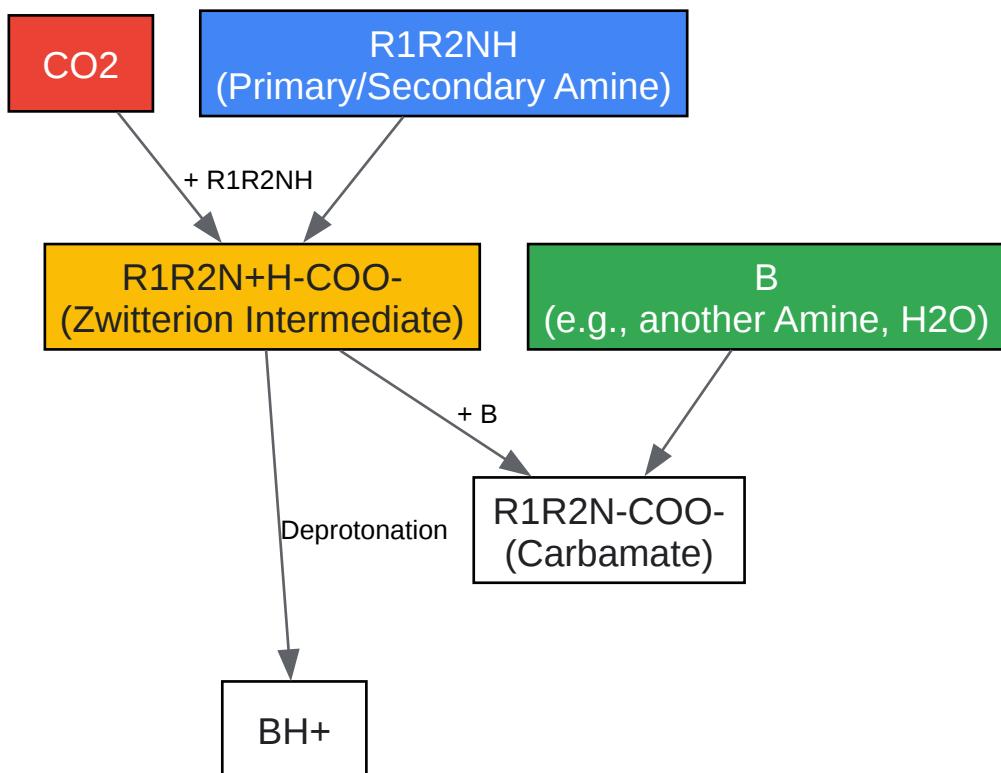
Heat of Absorption Measurement (Reaction Calorimetry)

This experiment quantifies the heat released during the CO₂ absorption reaction, which is a critical parameter for calculating the energy required for solvent regeneration.

- Apparatus: A reaction calorimeter.
- Procedure:
 - An aqueous solution of the alkanolamine is placed in the calorimeter.
 - The temperature of the solution is stabilized at the desired experimental temperature (e.g., 313 K, 353 K, or 393 K).[3]
 - A known amount of CO₂ is introduced into the solution, and the resulting temperature change is measured.[10]
 - The heat of absorption is calculated from the temperature change and the heat capacity of the system.[3] This can be done in a semi-differential manner by feeding CO₂ in several steps.[10]

Degradation Studies


These studies assess the stability of the alkanolamine under process conditions.


- Thermal Degradation:
 - The alkanolamine solution with a specific CO₂ loading is placed in stainless steel cylinders.[4]
 - The cylinders are heated in an oven at temperatures simulating stripper conditions (e.g., 135-165°C) for a prolonged period.[4]
 - Samples are taken periodically and analyzed for the remaining amine concentration and the formation of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[11][12]
- Oxidative Degradation:
 - Similar to thermal degradation studies, but with the addition of oxygen to the gas stream to simulate the flue gas environment.
 - The presence of metal ions, which can catalyze degradation, may also be included in the experimental setup.[7]

Mandatory Visualization

CO₂ Capture and Regeneration Cycle

The diagram below illustrates the general process flow for post-combustion CO₂ capture using alkanolamines, involving absorption and desorption stages.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. atlantis-press.com [atlantis-press.com]

- 9. Experimental Study Into Carbon Dioxide Solubility And Species Distribution In Aqueous Alkanolamine Solutions [witpress.com]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- 11. [files01.core.ac.uk](#) [files01.core.ac.uk]
- 12. [PDF] DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Comparative analysis of alkanolamines for post-combustion CO2 capture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146128#comparative-analysis-of-alkanolamines-for-post-combustion-co2-capture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com